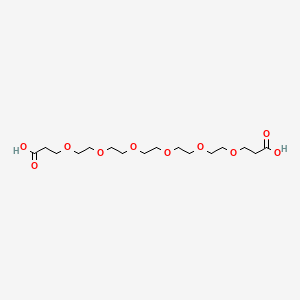

Bis-PEG6-acid

概要

説明

Bis-PEG6-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form stable amide bonds .

準備方法

Synthetic Routes and Reaction Conditions

Bis-PEG6-acid is synthesized by reacting polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps like crystallization and filtration to ensure the final product meets industrial standards .

化学反応の分析

Amide Bond Formation

The primary reaction involves coupling with primary amines to form stable amide bonds. This is facilitated by carbodiimide-based activators:

- Common Activators :

- Mechanism :

- Activation of carboxylic acid groups via carbodiimide, forming an O-acylisourea intermediate.

- Nucleophilic attack by primary amines, yielding amide bonds and releasing urea byproducts.

- Applications :

Esterification

This compound reacts with alcohols to form esters under acidic or coupling conditions:

- Catalysts :

- Hydrolysis Sensitivity :

Activated esters (e.g., NHS esters) hydrolyze in aqueous media, regenerating carboxylic acids. Hydrolysis rates depend on pH and temperature .

Reaction Conditions and Optimization

Enzymatic Hydrolysis

In biological systems, ester or amide linkages may undergo enzymatic cleavage:

- Observed Instability :

- Mitigation Strategies :

Environmental Factors

- pH Sensitivity :

Acidic conditions accelerate ester hydrolysis, while neutral/basic pH favors amide bond stability . - Thermal Degradation :

Prolonged heating (>40°C) destabilizes carbodiimide-activated intermediates .

Comparative Analysis of Reagents

| Reagent | Activation Efficiency | Byproduct Toxicity | Solvent Compatibility |

|---|---|---|---|

| EDC | High (~90%) | Low (water-soluble urea) | Aqueous/organic |

| DCC | Moderate (~75%) | High (dicyclohexylurea precipitates) | Organic only |

| NHS | Enhances EDC efficiency | Non-toxic | Compatible with DMF |

EDC/NHS systems are preferred for biomedical applications due to lower toxicity .

Antimicrobial Peptide Conjugation

科学的研究の応用

Chemical Applications

Linker in Molecular Synthesis

Bis-PEG6-acid serves as a vital linker in the synthesis of complex molecules and polymers. Its ability to form stable amide bonds with primary amine groups allows for the construction of intricate molecular architectures. This property is particularly valuable in the development of multifunctional materials.

Polymer Chemistry

In polymer chemistry, this compound is utilized to modify polymeric structures, enhancing their physical properties such as solubility and mechanical strength. It can be incorporated into hydrogels and other polymeric systems to tailor their characteristics for specific applications.

Biological Applications

Bioconjugation

The compound plays a crucial role in bioconjugation processes, facilitating the attachment of biomolecules such as peptides and proteins. This enhances the solubility and stability of these biomolecules, which is essential for their therapeutic efficacy and bioavailability.

Drug Delivery Systems

In medicinal chemistry, this compound is employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents. Its hydrophilic properties enhance the solubility of poorly soluble drugs, allowing for better absorption and distribution within biological systems. For instance, it has been used in the formulation of PROTACs (Proteolysis Targeting Chimeras), which target specific proteins for degradation via the ubiquitin-proteasome pathway.

Medical Applications

Antimicrobial Peptide Conjugates

Recent studies have explored the use of this compound in developing antimicrobial peptide/polymer conjugates. These conjugates exhibit reduced toxicity compared to their parent peptides while maintaining antimicrobial efficacy against resistant strains . The incorporation of this compound enhances the stability and solubility of these conjugates, making them promising candidates for addressing antibiotic resistance.

Therapeutic Agents

The compound's ability to form stable conjugates with therapeutic agents has been shown to improve their efficacy and reduce side effects. For example, studies on lipidated derivatives of therapeutic peptides utilizing this compound have demonstrated enhanced binding affinity and resistance to proteolytic degradation .

Industrial Applications

Hydrogels and Coatings

In industrial applications, this compound is utilized in producing hydrogels and coatings that require enhanced solubility and stability. Its incorporation into these materials can significantly improve their performance characteristics, making them suitable for various applications including biomedical devices and drug delivery systems.

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Chemistry | Linker for molecular synthesis | Enables complex molecular architectures |

| Polymer Chemistry | Modifies polymer structures | Enhances solubility and mechanical properties |

| Biology | Bioconjugation of biomolecules | Improves stability and solubility |

| Medicine | Drug delivery systems | Enhances pharmacokinetics of therapeutic agents |

| Antimicrobial peptide conjugates | Reduces toxicity while maintaining efficacy | |

| Industry | Production of hydrogels and coatings | Improves performance characteristics |

作用機序

Bis-PEG6-acid exerts its effects primarily through the formation of stable amide bonds with primary amines. This reaction is facilitated by activators like EDC or DCC, which help in the formation of a reactive intermediate that subsequently reacts with the amine group . The PEG spacer increases the solubility of the conjugated molecules, making them more effective in their applications .

類似化合物との比較

Similar Compounds

Bis-PEG2-acid: A shorter PEG derivative with similar properties but lower solubility and flexibility.

Bis-PEG5-acid: Slightly shorter than Bis-PEG6-acid, used in similar applications but with different solubility profiles.

Bis-PEG17-acid: A much longer PEG derivative, offering higher solubility but potentially more steric hindrance.

Uniqueness

This compound is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring both properties, such as drug delivery and bioconjugation .

生物活性

Bis-PEG6-acid, a polyethylene glycol (PEG) derivative, is increasingly recognized for its significant role in biochemistry and medicinal chemistry. Its primary application is as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and implications in various research and therapeutic contexts.

Target of Action : this compound acts as a linker connecting two different ligands in PROTACs: one ligand targets an E3 ubiquitin ligase, while the other targets the protein intended for degradation. This dual-targeting approach exploits the ubiquitin-proteasome system to facilitate selective protein degradation .

Mode of Action : The compound forms stable amide bonds with primary amines, allowing it to effectively link various biomolecules. This structural feature is crucial for the functionality of PROTACs as it ensures the integrity and efficacy of the resulting conjugates .

Biochemical Pathways : The primary pathway influenced by this compound involves the ubiquitin-proteasome system, which is vital for regulating protein levels in cells. By facilitating the degradation of specific proteins, this compound indirectly influences numerous cellular processes including signal transduction, gene expression, and metabolic pathways .

Chemical Reactions

This compound primarily participates in substitution reactions due to its terminal carboxylic acid groups. These groups can react with primary amines under specific conditions to form stable amide bonds . Common reagents used in these reactions include:

- Activators : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

- Solvents : Organic solvents such as dichloromethane or dimethylformamide (DMF) are typically employed.

Cellular Effects

The incorporation of this compound into PROTACs has significant implications for cellular function. By enabling targeted degradation of proteins, it can modulate various signaling pathways and affect cellular metabolism. For instance, studies have shown that PEGylation can enhance the solubility and stability of conjugated molecules, thereby improving their pharmacokinetic profiles .

Case Studies

- Antimicrobial Applications : Research has demonstrated that PEGylated antimicrobial peptides (AMPs) exhibit reduced toxicity compared to their non-PEGylated counterparts. In one study, PEG conjugates showed significantly lower hemolytic activity while maintaining high antibacterial efficacy against Escherichia coli and other pathogens .

- Drug Delivery Systems : this compound has been utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. For example, a study highlighted how PEGylation improved the pharmacokinetics of porphyrin-based compounds for photodynamic therapy applications .

Transport and Distribution

The hydrophilic nature of this compound enhances its solubility in aqueous environments, facilitating its transport and distribution within biological systems. This property is particularly beneficial for applications involving systemic delivery of therapeutics .

Summary Table of Biological Activities

| Property | Description |

|---|---|

| Chemical Structure | PEG derivative with two carboxylic acid groups |

| Primary Function | Linker in PROTAC synthesis |

| Mechanism | Forms stable amide bonds with primary amines |

| Biological Pathway | Ubiquitin-proteasome system |

| Cellular Impact | Modulates protein degradation affecting signaling pathways |

| Applications | Drug delivery, bioconjugation, antimicrobial peptides |

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGEYNLLRKUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。